molecular formula C12H20N2O B7506746 5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole

5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole

Cat. No. B7506746
M. Wt: 208.30 g/mol
InChI Key: FORYWDQVKRFDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole, also known as DMXAA, is a synthetic compound that has gained significant attention due to its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since undergone extensive scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole is believed to exert its anti-cancer effects by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor blood vessels. 5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole has also been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole has been shown to induce a range of biochemical and physiological effects in preclinical studies. These include the induction of cytokine production, activation of immune cells, and inhibition of angiogenesis. 5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, and it has been extensively characterized using various analytical techniques. However, 5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole also has several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole. These include further investigation of its mechanism of action, optimization of its therapeutic efficacy, and exploration of its potential use in combination with other anti-cancer agents. 5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole may also have potential applications in other disease areas, such as inflammation and autoimmune disorders. Further research is needed to fully understand the potential of 5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole as a therapeutic agent.

Synthesis Methods

5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole can be synthesized using a multi-step process that involves the reaction of 3-methyl-1,2-oxazole with 3,5-dimethylpiperidine in the presence of a strong base. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole has been the subject of numerous scientific studies due to its potential use as an anti-cancer agent. In preclinical studies, 5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole has been shown to selectively target tumor blood vessels, leading to tumor regression and improved survival rates in animal models of cancer. 5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole has also been investigated for its potential use in combination with other anti-cancer agents to enhance their therapeutic efficacy.

properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-9-4-10(2)7-14(6-9)8-12-5-11(3)13-15-12/h5,9-10H,4,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORYWDQVKRFDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=CC(=NO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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